molecular formula C6H8O2 B2657586 2-Oxaspiro[3.3]heptan-5-one CAS No. 1823367-27-6

2-Oxaspiro[3.3]heptan-5-one

Cat. No.: B2657586
CAS No.: 1823367-27-6
M. Wt: 112.128
InChI Key: PGASCTHRZLZYTE-UHFFFAOYSA-N
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Description

2-Oxaspiro[3.3]heptan-5-one (CAS: 1823367-27-6, 1339892-66-8) is a spirocyclic compound featuring a six-membered ring system fused at a single carbon atom (spiro carbon). Its molecular formula is C₆H₈O₂ (MW: 112.13 g/mol). The structure consists of two three-membered rings sharing a spiro carbon, with an oxygen atom in one ring and a ketone group at the 5-position. This compound is primarily used in organic synthesis and medicinal chemistry due to its rigid, sterically constrained framework.

Properties

IUPAC Name

2-oxaspiro[3.3]heptan-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-5-1-2-6(5)3-8-4-6/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGASCTHRZLZYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1=O)COC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxaspiro[3.3]heptan-5-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diol with a dehydrating agent can lead to the formation of the spirocyclic structure. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in optimizing the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Oxaspiro[3.3]heptan-5-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.

    Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.

Scientific Research Applications

2-Oxaspiro[3.3]heptan-5-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and biological pathways.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties can enhance performance.

Mechanism of Action

The mechanism of action of 2-Oxaspiro[3.3]heptan-5-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved depend on the specific application, whether it is inhibiting an enzyme, activating a receptor, or undergoing metabolic transformations.

Comparison with Similar Compounds

2-Azaspiro[3.3]heptan-5-one Derivatives

  • Example: 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one (CAS: 1263296-80-5) Molecular Formula: C₂₀H₁₉NO Key Differences:
  • Replacement of the oxygen atom in the spiro ring with nitrogen.
  • Substitution at the 2-position with a benzhydryl group (diphenylmethyl), increasing molecular weight and lipophilicity.
    • Applications : Used as a heterocyclic building block in drug discovery due to nitrogen's ability to participate in hydrogen bonding.

5-Oxaspiro[2.4]heptan-4-one (CAS: 65652-14-4)

  • Molecular Formula : C₆H₈O₂ (same as 2-Oxaspiro[3.3]heptan-5-one)
  • Key Differences :
    • Smaller spiro system: [2.4] rings (two- and four-membered) vs. [3.3] rings.
    • Ketone group at the 4-position instead of the 5-position.

7-Amino-5-azaspiro[2.4]heptan-4-one (CAS: 185421-97-0)

  • Molecular Formula : C₆H₁₀N₂O
  • Key Differences: Incorporates both an amine (-NH₂) at the 7-position and a ketone at the 4-position.
  • Applications : Valued in peptide mimetics and kinase inhibitor design.

2-Oxaspiro[3.3]heptan-6-one (CAS: 1339892-66-8)

  • Key Differences :
    • Ketone group at the 6-position instead of the 5-position.
    • Similar molecular weight (112.13 g/mol) but distinct reactivity due to carbonyl positioning.
  • Applications : Used as a precursor for chiral auxiliaries and in stereoselective synthesis.

Tabulated Comparison of Key Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
This compound 1823367-27-6 C₆H₈O₂ 112.13 Oxygen in spiro ring, ketone at 5-position Organic synthesis
2-Benzhydryl-2-azaspiro[3.3]heptan-5-one 1263296-80-5 C₂₀H₁₉NO 289.38 Nitrogen in spiro ring, benzhydryl group Pharmaceutical intermediates
5-Oxaspiro[2.4]heptan-4-one 65652-14-4 C₆H₈O₂ 112.13 [2.4] spiro system, ketone at 4-position Flammable solvents
7-Amino-5-azaspiro[2.4]heptan-4-one 185421-97-0 C₆H₁₀N₂O 126.16 Nitrogen in spiro ring, amine at 7-position Drug discovery

Notes on Discrepancies

  • CAS Number Variability : this compound is listed under two CAS numbers (1823367-27-6 and 1339892-66-8), likely indicating positional isomers (5-one vs. 6-one) or registry errors.

Biological Activity

2-Oxaspiro[3.3]heptan-5-one is a heterocyclic organic compound characterized by its unique spirocyclic structure, which includes a seven-membered ring containing an oxygen atom and a ketone functional group. This compound has garnered attention in the fields of medicinal chemistry and drug discovery due to its potential biological activities.

  • Molecular Formula : C₆H₈O₂
  • IUPAC Name : this compound
  • CAS Number : 1823367-27-6

The compound's spirocyclic arrangement contributes to its distinct chemical reactivity and biological properties, making it a valuable subject for research.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The unique spatial configuration allows it to fit into active sites, potentially modulating enzymatic activity or receptor signaling pathways.

Case Studies

  • Antimicrobial Activity : In a study assessing various spirocyclic compounds, derivatives similar to this compound showed promising results against Gram-positive bacteria, indicating potential as antimicrobial agents .
  • Anticancer Activity : Research on structurally related compounds revealed that they could induce apoptosis in cancer cells through modulation of signaling pathways, suggesting that this compound may exhibit similar effects .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity Potential
2-Oxaspiro[3.3]heptan-6-oneSimilar spirocyclic structure; differs at position 6Antimicrobial and anticancer activities reported
2-Oxa-6-azaspiro[3.4]octan-7-oneContains nitrogen; broader ring systemPotential enzyme inhibitors
6-Iodo-2-oxaspiro[3.3]heptaneIodine substitution affects reactivityEnhanced biological activity observed

Synthesis and Production

The synthesis of this compound typically involves cyclization reactions from suitable precursors under controlled conditions. Common methods include:

  • Cyclization of Diols : Using dehydrating agents to form the spirocyclic structure.
  • Industrial Production : Large-scale synthesis may utilize continuous flow reactors for enhanced control over reaction parameters .

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